molecular formula C8H7BrClFO B1444862 1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene CAS No. 67160-00-3

1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene

Cat. No. B1444862
CAS RN: 67160-00-3
M. Wt: 253.49 g/mol
InChI Key: JZTVOMFVGHJJHL-UHFFFAOYSA-N
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Description

“1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, and it has bromoethoxy, chloro, and fluoro substituents attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The bromoethoxy, chloro, and fluoro groups are electron-withdrawing groups, which would impact the electron distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the electron-withdrawing nature of the bromoethoxy, chloro, and fluoro groups. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromoethoxy, chloro, and fluoro groups could impact its polarity, solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Intermediates : This compound is used in the synthesis of intermediates for various chemicals. For instance, it acts as an intermediate in the production of dofetilide, a medication used for treating arrhythmia (Zhai Guang-xin, 2006).

  • Electrochemical Fluorination : It is involved in the study of electrochemical fluorination of aromatic compounds. This process is crucial for understanding the reactions and formation of different halogenated and fluorinated compounds (Hirohide Horio et al., 1996).

  • Regioselective Ortho-Lithiation : It's used in the study of deprotonation of fluoroarenes carrying chlorine or bromine, which is key in producing various benzoic acids (F. Mongin, M. Schlosser, 1996).

Photochemistry and Catalysis

  • Photoreactions with Cyclopentene : It participates in photoreactions with cyclopentene, leading to the formation of products derived from insertion into the C–halogen bond. This type of reaction is important for understanding photochemical processes in organic chemistry (D. Bryce-smith et al., 1980).

  • Cobalt-Catalysed Carbonylation : In the field of catalysis, it's used to study the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo,fluoro- and chloro,fluorobenzenes. This research provides insights into the chemoselectivity and regio-selectivity of cobalt-catalyzed reactions (V. Boyarskiy et al., 2010).

Spectroscopy and Material Science

  • Spectroscopic Studies : The compound is used in spectroscopic studies to understand the properties of halocarbons, especially in terms of their role as hydrogen bond acceptors. Such studies are crucial in physical chemistry for understanding intermolecular interactions (P. A. Robertson et al., 2018).

  • Development of New Synthons : It has been utilized in the development of new synthons for pharmaceutical or agricultural research, particularly in the synthesis of various fluorobenzoic acid derivatives (J. Ermert et al., 2004).

  • Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, a crucial area in material science and pharmaceuticals, also involves the use of this compound. Studies focus on the reactions and yields of these processes, providing insights into efficient synthesis methods (A. E. Fedorov et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, in a chemical reaction, it might act as a reactant, undergoing changes to its structure to form new products .

Safety and Hazards

Like many chemical compounds, “1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene” could potentially pose safety hazards. It’s important to handle it with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTVOMFVGHJJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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